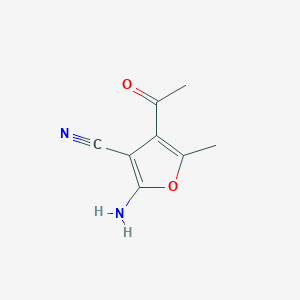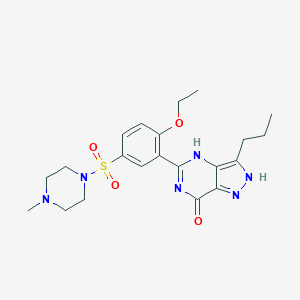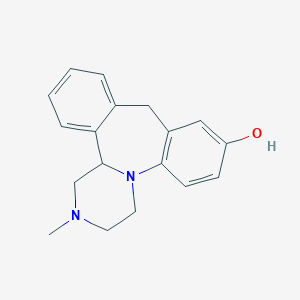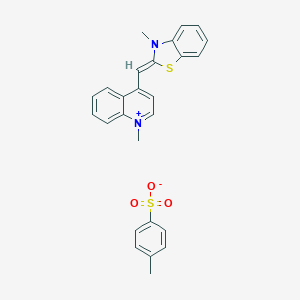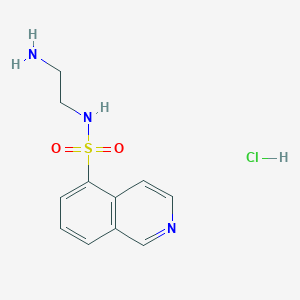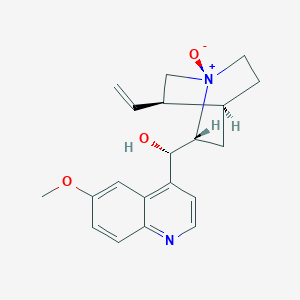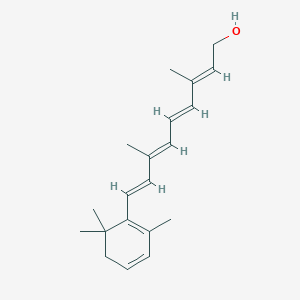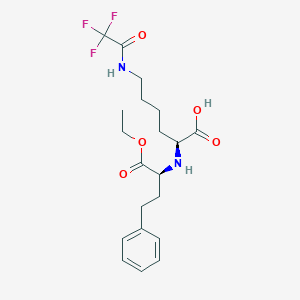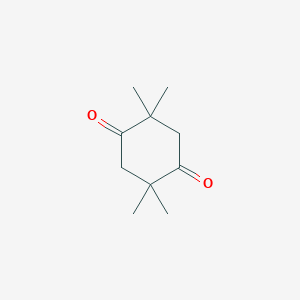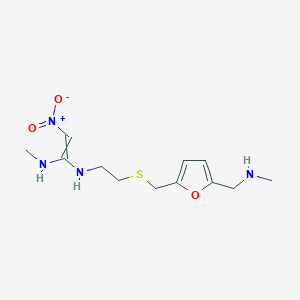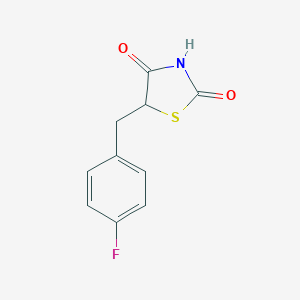
5-(4-Fluorobenzyl)thiazolidine-2,4-dione
Vue d'ensemble
Description
5-(4-Fluorobenzyl)thiazolidine-2,4-dione is a chemical compound with the molecular formula C10H8FNO2S. It belongs to the thiazolidinedione class of compounds, which are characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research .
Applications De Recherche Scientifique
5-(4-Fluorobenzyl)thiazolidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and cancer.
Mécanisme D'action
Target of Action
The primary target of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione, a derivative of Thiazolidinediones (TZDs), is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a type of nuclear regulatory protein involved in the transcription of genes regulating glucose and fat metabolism .
Mode of Action
This compound acts by activating PPARγ . The activation of PPARγ leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .
Biochemical Pathways
The activation of PPARγ by this compound affects several biochemical pathways. It leads to the upregulation of genes that decrease insulin resistance and modify adipocyte differentiation . It also inhibits VEGF-induced angiogenesis and decreases levels of certain interleukins (e.g., IL-6) . Furthermore, it increases the synthesis of certain proteins involved in fat and glucose metabolism, reducing levels of certain types of lipids and circulating free fatty acids .
Pharmacokinetics
It is known that poor pharmacokinetic properties of drug molecules like absorption, distribution, metabolism, and excretion (adme) are among the major causes of failure during the drug development process .
Result of Action
The activation of PPARγ by this compound leads to several molecular and cellular effects. It improves insulin resistance, modifies adipocyte differentiation, inhibits angiogenesis, and decreases levels of certain interleukins . It also increases the synthesis of certain proteins involved in fat and glucose metabolism, reducing levels of certain types of lipids and circulating free fatty acids .
Analyse Biochimique
Biochemical Properties
Thiazolidine-2,4-dione (TZD) derivatives, to which this compound belongs, have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antidiabetic, antimicrobial, antiviral, antioxidant, and neuroprotective effects .
Cellular Effects
A derivative of thiazolidine-2,4-dione has been reported to exhibit antitumoral effects and revert behavioral and metabolic changes in a model of glioblastoma .
Molecular Mechanism
Some TZD derivatives are known to be peroxisome proliferator-activated receptor gamma (PPARγ) agonists . PPARγ is a nuclear receptor that plays a role in the regulation of cellular differentiation, development, and metabolism .
Dosage Effects in Animal Models
A derivative of thiazolidine-2,4-dione has been reported to reduce tumor volume by 90% when administered at a dosage of 10 mg/kg/day in a preclinical model of glioblastoma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione typically involves the reaction of 4-fluorobenzyl chloride with thiazolidine-2,4-dione in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Fluorobenzyl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazolidinedione derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.
Pioglitazone: Similar to rosiglitazone, it is used to improve insulin sensitivity in patients with type 2 diabetes.
Troglitazone: An older thiazolidinedione derivative with similar properties but withdrawn from the market due to safety concerns.
Uniqueness
5-(4-Fluorobenzyl)thiazolidine-2,4-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinedione derivatives. Its fluorobenzyl group can influence its interaction with molecular targets and its overall pharmacokinetic properties .
Propriétés
IUPAC Name |
5-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-4,8H,5H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGHAWOYZKFFPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433404 | |
| Record name | 5-[(4-Fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
291536-42-0 | |
| Record name | 5-[(4-Fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of combining thiazolidinedione and quinoline moieties in the context of antidiabetic drug discovery?
A1: Both thiazolidinediones and quinoline derivatives have independently demonstrated various biological activities, including antidiabetic, antifungal, antitumoral, anti-inflammatory, retinoidal, and anti-atherosclerotic effects. [] This makes their combination a promising strategy in antidiabetic drug discovery. By integrating these moieties, researchers aim to leverage their individual properties to potentially create more effective and targeted therapies.
Q2: What were the key findings of the study regarding the antidiabetic activity of the synthesized compounds?
A2: Five of the synthesized derivatives incorporating both 5-(4-Fluorobenzyl)thiazolidine-2,4-dione and a quinoline ring were screened for oral hypoglycemic activity. The study found that compounds SK and SK-3 exhibited significant activity, while compound SK-2 showed moderate activity. Compounds SK-4 and SK-5 also displayed activity, though the extent was not specified. [] These results highlight the potential of these compounds as antidiabetic agents and warrant further investigation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


